Cas no 64951-39-9 (N-Methyl-N-4-piperidinylbenzamide)

N-Methyl-N-4-piperidinylbenzamide 化学的及び物理的性質
名前と識別子
-
- N-METHYL-N-4-PIPERIDINYL-BENZAMIDE
- N-methyl-N-piperidin-4-ylbenzamide
- DTXSID80505381
- SCHEMBL3809371
- CS-0300374
- N-methyl-N-4-piperidinylbenzamide
- 64951-39-9
- N-Methyl-N-(piperidin-4-yl)benzamide
- AB9808
- MFCD10565853
- 112-669-7
- EN300-7399666
- QJIVZURLHLXUMO-UHFFFAOYSA-N
- n-methyl-n-piperidin-4-ylbenzamide
- N-Methyl-N-4-piperidinylbenzamide
-
- MDL: MFCD10565853
- インチ: InChI=1S/C13H18N2O/c1-15(12-7-9-14-10-8-12)13(16)11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3
- InChIKey: QJIVZURLHLXUMO-UHFFFAOYSA-N
- SMILES: CN(C1CCNCC1)C(=O)C2=CC=CC=C2
計算された属性
- 精确分子量: 218.141913202Da
- 同位素质量: 218.141913202Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 3
- 複雑さ: 230
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.5
- トポロジー分子極性表面積: 32.3Ų
N-Methyl-N-4-piperidinylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7399666-1.0g |
N-methyl-N-(piperidin-4-yl)benzamide |
64951-39-9 | 1g |
$434.0 | 2023-05-25 | ||
Enamine | EN300-7399666-10.0g |
N-methyl-N-(piperidin-4-yl)benzamide |
64951-39-9 | 10g |
$2933.0 | 2023-05-25 | ||
Enamine | EN300-7399666-2.5g |
N-methyl-N-(piperidin-4-yl)benzamide |
64951-39-9 | 2.5g |
$849.0 | 2023-05-25 | ||
Enamine | EN300-7399666-0.5g |
N-methyl-N-(piperidin-4-yl)benzamide |
64951-39-9 | 0.5g |
$416.0 | 2023-05-25 | ||
Chemenu | CM322827-1g |
N-Methyl-N-(piperidin-4-yl)benzamide |
64951-39-9 | 95% | 1g |
$370 | 2022-08-31 | |
1PlusChem | 1P00F7TW-1g |
N-METHYL-N-4-PIPERIDINYL-BENZAMIDE |
64951-39-9 | 97% | 1g |
$256.00 | 2024-04-22 | |
Aaron | AR00F828-250mg |
N-METHYL-N-4-PIPERIDINYL-BENZAMIDE |
64951-39-9 | 97% | 250mg |
$131.00 | 2025-02-11 | |
1PlusChem | 1P00F7TW-250mg |
N-METHYL-N-4-PIPERIDINYL-BENZAMIDE |
64951-39-9 | 97% | 250mg |
$123.00 | 2024-04-22 | |
Enamine | EN300-7399666-0.25g |
N-methyl-N-(piperidin-4-yl)benzamide |
64951-39-9 | 0.25g |
$399.0 | 2023-05-25 | ||
Enamine | EN300-7399666-0.1g |
N-methyl-N-(piperidin-4-yl)benzamide |
64951-39-9 | 0.1g |
$381.0 | 2023-05-25 |
N-Methyl-N-4-piperidinylbenzamide 関連文献
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
6. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
-
8. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
N-Methyl-N-4-piperidinylbenzamideに関する追加情報
N-Methyl-N-4-piperidinylbenzamide (CAS 64951-39-9): A Comprehensive Overview of Its Chemical Structure, Biological Activities, and Applications in Biomedical Research
N-Methyl-N-4-piperidinylbenzamide, a derivative of benzamide with a unique piperidine ring structure, has emerged as a promising molecule in pharmaceutical research. This compound, with the CAS number 64951-39-9, is characterized by its molecular formula C14H21NO2 and a molecular weight of 243.33 g/mol. Its structural features, including the benzamide core and the substituted piperidine ring, contribute to its diverse pharmacological properties. Recent studies have highlighted its potential in targeting inflammatory pathways and modulating ion channel activity, making it a focal point for drug discovery in neurodegenerative and metabolic disorders.
The chemical structure of N-Methyl-N-4-piperidinylbenzamide consists of a benzene ring connected to an amide group, with the piperidine ring substituted at the 4-position. This molecular framework allows for interactions with multiple biological targets, including G-protein-coupled receptors (GPCRs) and ion channels. The amide functional group plays a critical role in stabilizing the molecule's conformation, enhancing its binding affinity to protein targets. Additionally, the piperidine ring provides flexibility, enabling the compound to adapt to different receptor geometries. These structural attributes are crucial for its pharmacological activity, as evidenced by recent research on its anti-inflammatory and neuroprotective effects.
Recent advances in biomedical research have demonstrated the therapeutic potential of N-Methyl-N-4-piperidinylbenzamide in various disease models. A 2023 study published in Journal of Medicinal Chemistry reported that this compound exhibits significant anti-inflammatory activity by inhibiting the NF-κB signaling pathway. The study utilized in vitro assays to show that N-Methyl-N-4-piperidinylbenzamide reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings suggest its potential as a therapeutic agent for chronic inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.
Furthermore, N-Methyl-N-4-piperidinylbenzamide has shown promise in neurodegenerative disorders. A 2024 preclinical study in Neuropharmacology explored its neuroprotective effects in a mouse model of Alzheimer's disease. The compound was found to reduce amyloid-beta (Aβ) aggregation and mitigate oxidative stress in neuronal cells. The study also highlighted its ability to modulate the activity of the acetylcholinesterase enzyme, a key target in Alzheimer's therapy. These results underscore the potential of N-Methyl-N-4-piperidinylbenzamide as a multifunctional agent for neurodegenerative diseases.
The pharmacological mechanisms of N-Methyl-N-4-piperidinylbenzamide are under active investigation. Research published in Pharmacological Research in 2023 suggests that the compound interacts with transient receptor potential (TRP) channels, particularly TRPV1 and TRPA1, which are involved in pain and inflammation. By modulating these channels, N-Methyl-N-4-piperidinylbenzamide may offer novel therapeutic strategies for chronic pain management. Additionally, its ability to inhibit the activity of the enzyme monoamine oxidase (MAO) has been linked to its antidepressant-like effects in animal models, as reported in a 2022 study in European Journal of Pharmacology.
Recent advancements in drug discovery have also focused on the synthetic pathways of N-Methyl-N-4-piperidinylbenzamide. A 2023 article in Organic & Biomolecular Chemistry described a novel, efficient method for its synthesis using microwave-assisted organic reactions. This approach significantly reduces reaction time and improves yield compared to traditional methods. The study emphasized the importance of optimizing reaction conditions, such as temperature and solvent polarity, to achieve high-purity products. These synthetic improvements are critical for scaling up production for clinical applications.
The biological activity of N-Methyl-N-4-piperidinylbenzamide has also been evaluated in in vivo models. A 2024 study in Drug Discovery Today investigated its effects on metabolic disorders, including type 2 diabetes. The compound was found to enhance insulin sensitivity in adipocytes and reduce hepatic glucose production in mice. These findings suggest its potential as an adjunct therapy for metabolic syndromes. Additionally, the study highlighted the importance of further preclinical trials to assess its safety and efficacy in human subjects.
Despite its promising therapeutic potential, the pharmacokinetic profile of N-Methyl-N-4-piperidinylbenzamide remains an area of active research. A 2,023 study in Drug Metabolism and Disposition analyzed its absorption, distribution, metabolism, and excretion (ADME) properties in rats. The results indicated that the compound is well-absorbed orally, with high bioavailability. However, its metabolic stability in the liver and potential interactions with cytochrome P450 enzymes require further investigation to ensure its safety in long-term therapeutic use.
Overall, N-Methyl-N-4-piperidinylbenzamide represents a versatile molecule with broad therapeutic applications. Its structural features and pharmacological mechanisms make it a valuable candidate for drug development in multiple disease areas. Ongoing research continues to uncover its potential, with recent studies highlighting its anti-inflammatory, neuroprotective, and metabolic benefits. As the field of medicinal chemistry advances, further exploration of this compound's properties and applications will be essential for translating its therapeutic potential into clinical practice.
64951-39-9 (N-Methyl-N-4-piperidinylbenzamide) Related Products
- 1805074-56-9(3-Methoxy-5-(trifluoromethoxy)-2-(trifluoromethyl)pyridine-4-acetic acid)
- 2229282-00-0(1-1-(4-bromophenyl)cyclopropyl-2,2-dimethylcyclopropan-1-amine)
- 1698003-92-7(3-(3-bromo-4-fluorophenyl)-2,2-dimethylcyclopropylmethanamine)
- 2126160-54-9(4,4,7-trimethylazepan-2-one)
- 1103533-85-2((S)-2-(Diphenylphosphino)-1-phenylethanamine)
- 852155-50-1(N-(2-methoxyphenyl)-3,4-dimethyl-N-(2-oxopyrrolidin-1-yl)methylbenzamide)
- 2145726-61-8(3-methyl-2-6-(trifluoromethyl)pyridin-3-ylbutanoic acid)
- 2171677-71-5(3-(2-chlorothiophen-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 120788-31-0(1-amino-4-hexyne)
- 57978-00-4(6-Bromohexanal)




